molecular formula C15H15BrN2O2S B6290649 N'-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2082699-21-4

N'-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290649
CAS No.: 2082699-21-4
M. Wt: 367.3 g/mol
InChI Key: ULOXIQIJFMHPQS-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. This compound is characterized by the presence of a bromo-substituted benzylidene group and a methyl-substituted benzenesulfonohydrazide moiety. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-bromo-4-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Synthetic Route:

  • Dissolve 2-bromo-4-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction Reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonyl derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide in ethanol.

    Electrophilic Substitution: Concentrated sulfuric acid for sulfonation.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

  • Substituted derivatives depending on the nucleophile or electrophile used.
  • Oxidized sulfonyl derivatives.
  • Reduced amine derivatives.

Scientific Research Applications

N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential antimicrobial and antifungal activities.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.
  • Evaluated for its cytotoxic effects on cancer cell lines.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. It may also interact with DNA and RNA, affecting their replication and transcription processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide can be compared with other similar compounds, such as:

    N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonohydrazide group.

    N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonylhydrazine: Similar structure but with a sulfonylhydrazine group instead of a sulfonohydrazide group.

    N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonylhydrazone: Similar structure but with a sulfonylhydrazone group instead of a sulfonohydrazide group.

Uniqueness:

  • The presence of both bromo and methyl groups on the benzylidene moiety provides unique reactivity and selectivity in chemical reactions.
  • The sulfonohydrazide group offers distinct biological activities compared to other functional groups.

By understanding the unique properties and applications of N’-(2-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[(Z)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-11-4-7-14(8-5-11)21(19,20)18-17-10-13-6-3-12(2)9-15(13)16/h3-10,18H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOXIQIJFMHPQS-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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